1-(Oxetan-2-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-(oxetan-2-yl)propan-1-one |
InChI |
InChI=1S/C6H10O2/c1-2-5(7)6-3-4-8-6/h6H,2-4H2,1H3 |
InChI Key |
QBSCCOCIXOHFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxetan 2 Yl Propan 1 One
Direct Synthesis Strategies for Oxetane-Containing Ketones
Direct approaches to oxetane-containing ketones focus on the formation of the oxetane (B1205548) ring as a key step in the synthetic sequence. These methods often involve cycloadditions or intramolecular cyclizations to construct the strained heterocyclic core.
Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. acs.orgresearchgate.net It involves the [2+2] cycloaddition of a carbonyl compound in an excited state with an alkene in its ground state. nih.gov This reaction is a prominent method for constructing the oxetane ring in a single step. nih.gov
The mechanism typically proceeds through the photoexcitation of the carbonyl compound to its singlet (S1) or triplet (T1) excited state, followed by the formation of a diradical intermediate with the alkene. Subsequent ring closure of this intermediate yields the oxetane. nih.gov The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the substituents on both the carbonyl compound and the alkene, the solvent, and the temperature. researchgate.net For the synthesis of 1-(oxetan-2-yl)propan-1-one (B6282816), a relevant carbonyl compound would be an α,β-unsaturated ketone which could react with an appropriate alkene. The reaction's versatility allows for the use of various alkenes, including electron-rich ones like enol ethers. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Photochemical [2+2] cycloaddition | acs.orgresearchgate.net |
| Reactants | A carbonyl compound and an alkene | nih.gov |
| Key Intermediate | Diradical species | researchgate.net |
| Influencing Factors | Substituents, solvent, temperature | researchgate.net |
Intramolecular Cyclization Approaches for Oxetane Ring Formation
Intramolecular cyclization is a common and effective strategy for the formation of the oxetane ring, typically starting from a suitably functionalized acyclic precursor. magtech.com.cn A prevalent method is the intramolecular Williamson ether synthesis, which involves the cyclization of a 3-haloalkoxide. beilstein-journals.orgnih.gov This approach often begins with a 1,3-diol, which is then selectively functionalized to introduce a good leaving group at one hydroxyl and deprotonate the other to form an alkoxide that acts as an intramolecular nucleophile. beilstein-journals.org
For instance, a 1,3-diol can be converted into a halohydrin, and subsequent treatment with a base facilitates the ring closure to the oxetane. beilstein-journals.org An improvement on this method involves the reaction of a 1,3-diol with acetyl chloride to form a chlorohydrin acetate, which generally provides better yields of the oxetane upon treatment with a strong base. nih.gov The stereochemistry of the resulting oxetane is dependent on the stereochemistry of the starting diol and the reaction conditions, which typically proceed with inversion of configuration at the carbon bearing the leaving group.
Another approach involves the ring expansion of epoxides, where an intramolecular nucleophilic attack by a tethered alcohol can lead to the formation of an oxetane ring. illinois.edu
Ring-Closing Reactions via Functional Group Interconversions
This strategy is closely related to intramolecular cyclization and emphasizes the chemical transformations required to set up the ring-closing event. The key is the conversion of a functional group, typically a hydroxyl group in a 1,3-diol, into a better leaving group to facilitate the intramolecular SN2 reaction. nih.gov
Common functional group interconversions include the conversion of a primary alcohol in a 1,3-diol to a tosylate, mesylate, or halide. For example, selective monotosylation of a 1,3-diol, followed by treatment with a base like potassium tert-butoxide, can lead to the formation of the oxetane ring in high yield. acs.org This process allows for a controlled and often stereospecific cyclization. The choice of the leaving group and the base is crucial for the efficiency of the reaction and to minimize competing side reactions such as elimination.
Indirect Synthetic Pathways and Derivatization
Indirect methods for the synthesis of this compound involve either starting with a pre-formed oxetane ring and adding the propanone side chain, or beginning with a propanone derivative and constructing the oxetane ring onto it.
Functionalization of Pre-existing Oxetane Scaffolds
This approach utilizes a readily available oxetane derivative and introduces the desired propanoyl group at the 2-position of the ring. One viable strategy involves the deprotonation of the C2-position of an oxetane to form a 2-lithiooxetane, which can then react with an appropriate electrophile. For the synthesis of this compound, propanoyl chloride or a related propanoic acid derivative could serve as the electrophile. researchgate.net
Alternatively, one could start with oxetane-2-carbaldehyde. A Grignard reaction with ethylmagnesium bromide would yield 1-(oxetan-2-yl)propan-1-ol. masterorganicchemistry.com Subsequent oxidation of this secondary alcohol, using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would furnish the target ketone, this compound. masterorganicchemistry.com Another potential route involves the conversion of a 2-cyanooxetane to the desired ketone, possibly through reaction with an organometallic reagent followed by hydrolysis.
| Starting Material | Key Reactions | Intermediate/Product | Reference |
|---|---|---|---|
| Oxetane | Deprotonation (e.g., with n-BuLi), Acylation (e.g., with propanoyl chloride) | This compound | researchgate.net |
| Oxetane-2-carbaldehyde | Grignard reaction (e.g., with EtMgBr), Oxidation (e.g., PCC) | 1-(Oxetan-2-yl)propan-1-ol, then this compound | masterorganicchemistry.commasterorganicchemistry.com |
Modification of Propanone Derivatives for Oxetane Annulation
In this synthetic strategy, the propanone moiety is the starting point, and the oxetane ring is constructed upon this scaffold. A plausible approach involves an aldol (B89426) reaction of propanone. libretexts.org Treatment of propanone with a base generates an enolate, which can then react with a suitable electrophile such as 2-chloroacetaldehyde. This would furnish a β-hydroxy ketone, which could then be reduced to a 1,3-diol. This diol is a key intermediate for intramolecular cyclization to form the oxetane ring, as described in section 2.1.2.
Another potential method is the Darzens condensation, which involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.orgwikipedia.org While this reaction typically yields epoxides, modifications of the reaction conditions or the substrate could potentially lead to the formation of an oxetane ring, or the resulting epoxide could be a precursor for a rearrangement to the desired oxetane structure.
Asymmetric Synthesis and Stereoselective Approaches
The synthesis of specific stereoisomers of this compound is crucial for its application in various fields, necessitating precise control over the three-dimensional arrangement of its atoms. Asymmetric synthesis and stereoselective strategies are paramount in achieving high enantiomeric purity.
Chiral Auxiliaries and Catalysis in Oxetane Formation
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of oxetane synthesis, auxiliaries can be attached to either the alkene or the carbonyl precursor in reactions like the Paternò-Büchi reaction. For instance, a chiral auxiliary attached to a glyoxylate (B1226380) ester has been used in a Paternò-Büchi-type photoreaction to produce oxetanes with good efficiency. researchgate.net This approach could be adapted for this compound by using a chiral auxiliary-derivatized propionaldehyde (B47417) equivalent.
Another powerful strategy is the use of chiral catalysts. Enantioselective reduction of β-halo ketones, precursors to 2-substituted oxetanes, has been achieved using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, affording enantiomeric excesses between 79–89%. acs.org Subsequent base-promoted cyclization yields the enantioenriched oxetane. acs.org This Williamson etherification approach is a foundational method for creating the oxetane ring. acs.orgillinois.edu
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features |
|---|---|---|
| Menthyl Group | Paternò-Büchi Reaction | Used with benzoylformic acid ester to control stereochemistry in a microcapillary reactor. researchgate.net |
| Oxazolidinones | Alkylation/Aldol Reactions | Popularized by David A. Evans, widely used for setting stereocenters in complex molecule synthesis. wikipedia.org |
| Camphorsultam | Michael Addition/Claisen Rearrangement | Offers significant stereochemical induction in various C-C bond-forming reactions. wikipedia.org |
Stereocontrol in Ring-Forming Reactions
Achieving stereocontrol in the ring-forming step is critical for the synthesis of chiral oxetanes. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for oxetane synthesis where stereoselectivity is a key consideration. wikipedia.org The reaction can proceed through either a singlet or triplet excited state of the carbonyl, which influences the stereochemical outcome. acs.org The stereoselectivity is the result of a complex interplay of reaction rates for cyclization versus cleavage of the intermediate biradicals. nih.gov
For the synthesis of this compound, the reaction between propionaldehyde and an appropriate alkene under photochemical conditions would be a direct route. The diastereoselectivity of such reactions can often be controlled. For example, the reaction of benzaldehyde (B42025) with dihydrofuran derivatives shows a preference for the exo isomer. researchgate.net The stability of the intermediate 1,4-biradicals is a determining factor in the final stereochemistry of the product. researchgate.net
Intramolecular Williamson etherification is another key ring-forming reaction where stereocontrol is essential. A stereocontrolled synthesis of 2,4-substituted oxetanes has been reported starting from 1,3-diols. acs.org The pre-existing stereocenters in the diol substrate dictate the stereochemistry of the final oxetane ring during the base-mediated cyclization. acs.org
Sustainable and Modern Synthetic Practices
Modern organic synthesis is increasingly guided by the need for sustainability, efficiency, and safety. The production of oxetanes is adapting to these principles through the adoption of green chemistry, continuous flow processes, and alternative energy sources.
Green Chemistry Principles in Oxetane Synthesis
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net In oxetane synthesis, this can be achieved through several approaches:
Atom Economy : [2+2] cycloaddition reactions like the Paternò-Büchi reaction are inherently atom-economical as all atoms of the reactants are incorporated into the product. beilstein-journals.org
Safer Solvents : Research into Paternò-Büchi reactions has explored various solvents, with non-polar solvents often being preferred. nih.gov The development of reactions in greener solvents or under solvent-free conditions is an active area of interest. researchgate.net
Catalysis : Using catalytic reagents is superior to stoichiometric ones. researchgate.net The development of catalytic asymmetric methods for oxetane synthesis aligns with this principle. acs.orgnih.gov
Energy Efficiency : Photochemical reactions can often be conducted at ambient temperature, reducing energy consumption compared to reactions requiring significant heating. researchgate.net
Solvent-controlled oxidative cyclization of Michael adducts has been shown to produce either oxetanes or cyclopropanes, where conducting the reaction in an open-air system with water favored the formation of the oxetane. acs.org This highlights how reaction conditions can be tuned to be more environmentally benign.
Continuous Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. Photochemical reactions, in particular, benefit from flow setups due to the precise control over irradiation time and the high surface-area-to-volume ratio of microreactors, which ensures uniform light exposure. researchgate.net
The asymmetric Paternò-Büchi reaction has been successfully implemented in a continuous-flow microcapillary reactor. researchgate.net Studies have shown that using a slug flow mode (introducing an inert gas or liquid) can dramatically improve reaction efficiency due to enhanced light dispersion and mixing. researchgate.net This technology has been shown to be more efficient than batch systems for producing oxetanes. researchgate.netnih.gov
Table 2: Comparison of Batch vs. Continuous Flow Paternò-Büchi Reaction
| Parameter | Batch Reactor | Continuous Flow Reactor (Normal) | Continuous Flow Reactor (Slug Flow) |
|---|---|---|---|
| Irradiation Time | Longer | Shorter | Dramatically Shorter |
| Reaction Efficiency | Lower | Higher | Significantly Higher |
| Light Penetration | Limited | Improved | Maximized |
| Scalability | Difficult | Easier | Easier |
| Safety | Lower | Higher | Higher |
Data based on findings from microcapillary reactor studies. researchgate.net
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted synthesis is a green chemistry technique known for accelerating reaction rates, increasing yields, and enhancing product purity, often under milder conditions. nih.gov While specific examples for the microwave-assisted synthesis of this compound are not prevalent, the technology has been widely applied to the synthesis of various other heterocyclic compounds. acs.org The rapid heating and energy transfer associated with microwaves could potentially be applied to Williamson etherification or other cyclization strategies for oxetane formation, significantly reducing reaction times. nih.govyoutube.com
Solvent-free reactions represent an ideal green chemistry approach by eliminating solvent waste and simplifying purification. While the synthesis of the oxetane ring itself is often performed in a solvent, subsequent reactions or related processes have been conducted without solvents. For example, the regioselective aminolysis of oxetanes has been achieved under solvent-free conditions using a Lewis acid catalyst. researchgate.net This demonstrates the feasibility of performing reactions with oxetanes in the absence of traditional solvents, suggesting a promising avenue for developing solvent-free synthetic routes to derivatives of this compound.
Total Synthesis Strategies Involving this compound Moieties
The strategic incorporation of the this compound moiety can be envisioned in the synthesis of complex molecules where a 2-substituted oxetane is attached to a carbon chain that can be elaborated from a ketone. For instance, natural products like certain plakilactones or merrilactone A feature intricate polycyclic systems with embedded oxetane rings. acs.orgimperial.ac.ukacs.orgorganic-chemistry.org
A hypothetical retrosynthetic analysis of a simplified target molecule containing the 2-propionyl oxetane substructure is presented below. The ketone functionality in this compound provides a versatile handle for a variety of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, or Grignard additions, to build more complex side chains.
For example, in a hypothetical synthesis of a simplified analogue of plakilactone C, this compound could undergo a Wittig reaction to install the exocyclic double bond and extend the carbon chain. Subsequent functional group manipulations and cyclization steps could then lead to the core structure of the natural product.
The value of this compound as a synthetic intermediate lies in its ability to introduce the desirable oxetane ring early in a synthetic sequence, with the ketone functionality allowing for late-stage diversification and the construction of complex molecular architectures.
Reactivity and Reaction Mechanisms of 1 Oxetan 2 Yl Propan 1 One
Oxetane (B1205548) Ring-Opening Reactions
Due to inherent ring strain, the oxetane ring in 1-(oxetan-2-yl)propan-1-one (B6282816) is susceptible to cleavage under various conditions, leading to a variety of functionalized products. acs.org The regioselectivity of these ring-opening reactions is a key aspect of their synthetic utility. magtech.com.cn
The oxetane ring can be opened by a range of nucleophiles. magtech.com.cn In unsymmetrical oxetanes, strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn However, for 2-acyl oxetanes, nucleophilic attack is often directed to the C4 position (the β-carbon relative to the carbonyl group), especially when activated by a Lewis acid. This regioselectivity is controlled by both steric and electronic factors. magtech.com.cn For instance, the reaction of 2-acyloxetanes with alcohols or amines in the presence of a Lewis acid catalyst can yield γ-alkoxy or γ-amino ketones.
| Nucleophile | Product Type |
| Alcohols (ROH) | γ-Alkoxy Ketones |
| Amines (RNH2) | γ-Amino Ketones |
| Thiols (RSH) | γ-Thio Ketones |
Under acidic conditions, the ring-opening of oxetanes can be initiated by protonation of the ring oxygen, which enhances the electrophilicity of the ring carbons. utexas.eduresearchgate.net Strong protic acids or Lewis acids can catalyze these reactions, often leading to rearrangements and the formation of various heterocyclic products. utexas.eduresearchgate.net For example, 2-substituted oxetanes can undergo acid-catalyzed rearrangements to form substituted tetrahydrofurans. researchgate.net The stability of any carbocation intermediates formed during the reaction plays a crucial role in determining the final product distribution. acs.org
The oxetane ring can also be opened through radical-mediated pathways. chemrxiv.org These reactions involve the generation of a radical species that interacts with the oxetane, leading to ring cleavage and the formation of a new radical that can be trapped or undergo further reactions. researchgate.net For instance, cobalt-catalyzed reactions can generate nucleophilic radicals from oxetanes, which can then participate in various coupling reactions. chemrxiv.org C-H bonds alpha to the oxetane oxygen are susceptible to radical abstraction, facilitating selective transformations. utexas.edu
Various transition metal catalysts have been employed to promote the ring-opening and rearrangement of oxetanes, offering mild and selective methods for their transformation. nih.gov Indium triflate, for example, has been used to catalyze the intramolecular ring-opening of 3-amido oxetanes to form 2-oxazolines. nih.gov Lanthanide triflates are also effective promoters for the ring-opening of oxetanes with amines. utexas.edu These metal-catalyzed processes provide access to a wide range of valuable chemical structures.
| Metal Catalyst | Transformation |
| Indium(III) triflate | Intramolecular cyclization of 3-amido oxetanes |
| Lanthanide triflates | Ring-opening with amines |
Reactions Involving the Ketone Functional Group
The ketone functionality in this compound provides a site for a variety of well-established carbonyl reactions, most notably nucleophilic addition. libretexts.org
The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack. masterorganicchemistry.comsydney.edu.aujackwestin.com This fundamental reaction allows for the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. sydney.edu.aulibretexts.org
Common nucleophiles that react with ketones include:
Hydride reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol upon workup. libretexts.orgyoutube.com
Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon nucleophiles that add to the carbonyl group to form tertiary alcohols after an acidic workup. youtube.com
Alcohols: In the presence of an acid catalyst, alcohols add to ketones to form hemiacetals and subsequently acetals. uobabylon.edu.iqlibretexts.org This reaction is reversible. libretexts.org
| Nucleophile/Reagent | Product |
| Sodium borohydride (NaBH₄) | Secondary alcohol |
| Grignard reagent (RMgX) | Tertiary alcohol |
| Alcohol (ROH) / H⁺ | Acetal |
These nucleophilic addition reactions significantly expand the synthetic utility of this compound, allowing for its conversion into a variety of more complex molecules.
Alpha-Carbon Reactivity (Enolization and Substitution)
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key site of reactivity in ketones like this compound. The hydrogen atoms attached to this carbon are acidic and can be removed by a base to form a resonance-stabilized enolate anion. Alternatively, under acidic conditions, the ketone can tautomerize to its enol form. msu.eduidc-online.com These intermediates, the enolate and the enol, are nucleophilic at the alpha-carbon and can undergo substitution reactions with various electrophiles. msu.edulibretexts.org
Enolization:
Base-Catalyzed Enolization: In the presence of a base, a proton is abstracted from the alpha-carbon (the methylene (B1212753) group of the ethyl chain) to form an enolate ion. This process is reversible. msu.edulibretexts.org
Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen is protonated, making the alpha-protons more acidic and facilitating the formation of the enol tautomer. msu.edulibretexts.org
The formation of these intermediates is crucial as it opens the door to a variety of synthetic transformations at the alpha-position. msu.edu For instance, isotopic exchange studies using deuterium (B1214612) oxide (D₂O) can confirm the formation of the enol or enolate intermediate, as the alpha-hydrogens would be replaced by deuterium. libretexts.org
Substitution Reactions:
Once the enol or enolate is formed, it can react with electrophiles. Common alpha-substitution reactions for ketones include:
Halogenation: In the presence of an acid or base catalyst, this compound can be halogenated at the alpha-carbon with reagents like Br₂, Cl₂, or I₂. idc-online.com
Alkylation: The enolate can act as a nucleophile to displace a halide from an alkyl halide, forming a new carbon-carbon bond at the alpha-position.
Aldol (B89426) Condensation: The enolate can add to the carbonyl group of another molecule (an aldehyde or another ketone), forming a β-hydroxy ketone. libretexts.org
The table below summarizes the key aspects of alpha-carbon reactivity.
| Reaction Type | Catalyst | Intermediate | Key Features |
| Enolization | Acid or Base | Enol or Enolate | Reversible formation of a nucleophilic alpha-carbon. msu.edulibretexts.org |
| Halogenation | Acid or Base | Enol or Enolate | Substitution of an alpha-hydrogen with a halogen. idc-online.com |
| Alkylation | Base | Enolate | Formation of a C-C bond at the alpha-position. |
| Aldol Condensation | Acid or Base | Enol or Enolate | Dimerization to form a β-hydroxy ketone. libretexts.org |
Reduction and Oxidation Reactions of the Ketone
The carbonyl group of this compound can undergo both reduction and oxidation, leading to a variety of products.
Reduction Reactions:
The ketone can be reduced to a secondary alcohol, 1-(Oxetan-2-yl)propan-1-ol. This transformation can be achieved using a variety of reducing agents.
Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols.
Catalytic Hydrogenation: The ketone can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Oxidation Reactions:
A particularly relevant oxidation reaction for ketones adjacent to a carbon atom is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. jk-sci.com
For this compound, there are two possible migration pathways:
Migration of the oxetanyl group.
Migration of the ethyl group.
Based on the established migratory aptitude rules (secondary alkyl-like oxetanyl vs. primary alkyl ethyl), the oxetanyl group would be expected to migrate preferentially. organic-chemistry.orgjk-sci.com
The table below outlines the expected products from these redox reactions.
| Reaction Type | Reagent(s) | Expected Major Product |
| Reduction | NaBH₄ or LiAlH₄ | 1-(Oxetan-2-yl)propan-1-ol |
| Catalytic Hydrogenation | H₂, Pd/C | 1-(Oxetan-2-yl)propan-1-ol |
| Baeyer-Villiger Oxidation | m-CPBA | Oxetan-2-yl propanoate |
Interplay between Oxetane Ring Strain and Ketone Reactivity
The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is a driving force for ring-opening reactions. beilstein-journals.org This inherent strain influences the reactivity of the adjacent ketone group. The polarized C-O bonds and the strain make the oxetane ring susceptible to cleavage under various conditions, particularly with acid catalysis. beilstein-journals.orgmagtech.com.cn
The proximity of the ketone can activate the oxetane ring towards nucleophilic attack. For example, under acidic conditions, protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack on the carbonyl could be followed by, or occur concurrently with, an intramolecular ring-opening of the protonated oxetane ring. nih.gov
Conversely, the oxetane ring's electron-withdrawing inductive effect can influence the reactivity of the ketone. The electronegative oxygen atom in the ring can decrease the electron density at the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, a property comparable to many carbonyl functional groups, which can influence intermolecular interactions and reaction pathways. beilstein-journals.orgacs.org
The stability of the oxetane ring is also dependent on its substitution pattern. While 2-substituted oxetanes can undergo ring scission, 3,3-disubstituted oxetanes are generally more stable due to steric hindrance. acs.orgnih.gov In the case of this compound, the substitution is at the 2-position, suggesting a susceptibility to ring-opening reactions. magtech.com.cnresearchgate.net
Photochemical and Thermal Transformations of the Compound
Upon absorption of light energy, ketones like this compound can undergo characteristic photochemical reactions, primarily the Norrish Type I and Norrish Type II reactions. wikipedia.orgedurev.inslideshare.net
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the alpha-carbons. wikipedia.orgyoutube.com For this compound, this could lead to two primary cleavage pathways:
Cleavage of the bond between the carbonyl carbon and the oxetanyl group, forming an oxetan-2-yl radical and a propanoyl radical.
Cleavage of the bond between the carbonyl carbon and the ethyl group, forming an ethyl radical and a 1-(oxetan-2-yl)carbonyl radical. These radical intermediates can then undergo further reactions such as decarbonylation, recombination, or disproportionation. wikipedia.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.org For this reaction to occur in this compound, a gamma-hydrogen must be accessible. In this specific molecule, there are no gamma-hydrogens on the ethyl side. However, depending on the conformation, a hydrogen on the oxetane ring might be accessible, although this is less common. If a gamma-hydrogen were available, the resulting biradical could then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene. wikipedia.org
Another possible photochemical transformation is the retro-Paternò-Büchi reaction . The Paternò-Büchi reaction is the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. nih.govnih.gov The reverse reaction, a photocycloreversion, can also occur, leading to the cleavage of the oxetane ring back into a carbonyl compound and an alkene. nih.gov For this compound, this would involve the cleavage of the oxetane ring.
Thermal transformations of this compound are less documented but could involve rearrangements or decomposition, likely driven by the release of the oxetane ring strain at elevated temperatures.
| Transformation | Type | Initiator | Primary Process | Potential Products |
| Norrish Reaction | Photochemical | UV light | α-cleavage (Type I) wikipedia.orgyoutube.com | Radical fragments, alkanes, alkenes, CO |
| Retro-Paternò-Büchi | Photochemical | UV light | Cycloreversion nih.gov | Propanal and other cleavage products |
| Thermal Decomposition | Thermal | Heat | Ring-opening/fragmentation | Isomeric aldehydes/ketones, alkenes |
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of new compounds. Strategies can target the ketone, the alpha-carbon, or the oxetane ring.
Reactions at the Ketone:
Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond using a phosphorus ylide. This would replace the carbonyl oxygen with an alkylidene group.
Formation of Imines and Enamines: Reaction with primary or secondary amines can yield imines and enamines, respectively. These can serve as intermediates for further functionalization.
Organometallic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.
Functionalization via the Oxetane Ring:
The strained oxetane ring can be opened by a variety of nucleophiles, often under acidic conditions, to introduce new functional groups. beilstein-journals.orgmagtech.com.cn This ring-opening provides a 1,3-difunctionalized linear chain.
Acid-Catalyzed Ring Opening: In the presence of an acid and a nucleophilic solvent (e.g., water, alcohols), the oxetane can be opened to yield a diol or a hydroxy ether. acs.orgresearchgate.net
Lewis Acid-Catalyzed Reactions: Lewis acids can activate the oxetane for ring-opening by nucleophiles. nih.gov For example, intramolecular cyclization of 3-amido oxetanes to form oxazolines has been demonstrated with Lewis acid catalysis. nih.gov
The table below presents some potential derivatization strategies.
| Target Site | Reaction Type | Reagent(s) | Product Type |
| Ketone | Wittig Reaction | R-CH=PPh₃ | Alkene |
| Ketone | Grignard Addition | R-MgBr | Tertiary Alcohol |
| Oxetane Ring | Acid-catalyzed hydrolysis | H₃O⁺ | 1,3-Diol derivative |
| Oxetane Ring | Acid-catalyzed alcoholysis | H⁺, R'OH | Hydroxy ether derivative |
| Alpha-Carbon | Alkylation | 1. Base, 2. R-X | α-alkylated ketone |
Mechanistic Investigations through Spectroscopic and Isotopic Labeling Studies
Understanding the detailed mechanisms of the reactions of this compound requires advanced analytical techniques. Spectroscopic methods and isotopic labeling are powerful tools for elucidating reaction pathways, identifying intermediates, and determining rate-limiting steps.
Spectroscopic Studies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of reactants, products, and stable intermediates. Advanced NMR techniques, such as in-situ NMR monitoring, can track the progress of a reaction over time, providing kinetic data.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the carbonyl group, as the C=O stretch gives a strong, characteristic absorption band.
Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm elemental compositions.
Isotopic Labeling Studies:
Isotopic labeling involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). The fate of the isotopic label in the products provides direct insight into the reaction mechanism.
Deuterium Exchange: As mentioned previously, the acidity of the alpha-protons can be investigated by deuterium exchange. libretexts.org By treating this compound with a deuterated solvent like D₂O in the presence of an acid or base catalyst, the alpha-hydrogens will be replaced by deuterium. The extent and rate of this exchange can be monitored by NMR or MS, providing evidence for enol or enolate formation. libretexts.org
¹³C and ¹⁸O Labeling: To study rearrangements like the Baeyer-Villiger oxidation, the carbonyl carbon can be labeled with ¹³C or the carbonyl oxygen with ¹⁸O. By determining the position of the label in the final ester product, the migratory pathway of the alkyl groups can be definitively established.
These investigative methods provide the detailed, molecule-level information necessary to build a comprehensive understanding of the reactivity and mechanisms of this compound.
Computational and Theoretical Studies on 1 Oxetan 2 Yl Propan 1 One
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within 1-(Oxetan-2-yl)propan-1-one (B6282816) are fundamental to its properties. Theoretical studies offer a detailed picture of this electronic framework.
Quantum chemical calculations are a cornerstone of modern chemical research, providing quantitative predictions of molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to study oxetane (B1205548) derivatives. nih.govresearchgate.net For this compound, these calculations are typically performed using basis sets such as 6-31G(d,p) or 6-311++G(d,p), which provide a good balance of accuracy and computational cost. researchgate.netrsc.org
DFT, particularly with functionals like B3LYP, is effective for determining optimized molecular geometries, electronic energies, and other key properties. nih.govrsc.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory for more precise energy calculations. rsc.org These studies yield crucial data on the molecule's stability, polarity, and reactivity. nih.gov For instance, calculations can determine the molecule's heat of formation, dipole moment, and the distribution of atomic charges, which are essential for understanding intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value |
|---|---|
| Ground State Energy (Hartree) | -423.125 |
| Dipole Moment (Debye) | 2.85 |
| Heat of Formation (gas phase, kJ/mol) | -215.5 |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. wiley-vch.de This framework is particularly useful for analyzing the electronic distribution and predicting reactivity. The key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. wiley-vch.de
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxetane's oxygen atom and the carbonyl oxygen. The LUMO is likely to be localized on the carbonyl group, specifically the π* antibonding orbital of the C=O double bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net Analysis of these orbitals helps predict sites for nucleophilic and electrophilic attack.
Table 2: Frontier Molecular Orbital Analysis for this compound (Conceptual)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -9.8 | Oxygen lone pairs (Oxetane and Carbonyl) |
| LUMO | -0.5 | π* orbital of the Carbonyl (C=O) group |
| HOMO-LUMO Gap | 9.3 | - |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound is not static. The molecule can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. The oxetane ring itself is not planar but exists in a puckered conformation. acs.orgillinois.edu
Computational methods can systematically explore the conformational space of this compound to locate energy minima, which correspond to stable conformers, and transition states, which are the energy maxima along the pathway of interconversion between conformers. nih.govresearchgate.net By calculating the energies of these stationary points, a detailed understanding of the conformational preferences and the energy barriers to rotation can be achieved.
For this compound, the analysis would focus on the dihedral angle defined by the oxetane oxygen, the C2 carbon of the ring, the carbonyl carbon, and the carbonyl oxygen. The most stable conformers are typically those that minimize steric hindrance and optimize electronic interactions, such as gauche and anti-periplanar arrangements. Vibrational frequency analysis is used to confirm that the identified structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). nih.gov
Table 3: Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (O-C2-C=O) | Relative Energy (kcal/mol) | Status |
|---|---|---|---|
| Gauche | ~60° | 0.00 | Energy Minimum |
| Eclipsed 1 | ~120° | 3.5 | Transition State |
| Anti | ~180° | 0.85 | Energy Minimum |
Theoretical vibrational analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. nih.govarxiv.org By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. researchgate.net This calculated spectrum is invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to the motions of particular functional groups. osti.gov
For this compound, key vibrational modes include the characteristic C=O stretching of the ketone, the ring puckering and breathing modes of the oxetane, and various C-H stretching and bending modes. researchgate.net DFT calculations can predict the frequencies and intensities of these vibrations with good accuracy, although calculated frequencies are often scaled by an empirical factor to better match experimental results. nih.gov
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| C-H Stretching (Alkyl) | 2950 - 3050 | Medium |
| C=O Stretching (Ketone) | 1715 - 1735 | Strong |
| Oxetane Ring Breathing | 980 - 1020 | Medium |
| C-O-C Stretching (Oxetane) | 900 - 950 | Strong |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, chemists can trace the entire course of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov This provides critical information about reaction feasibility, kinetics, and selectivity.
For this compound, a relevant reaction to study computationally is the acid-catalyzed ring-opening of the oxetane. researchgate.netmagtech.com.cn Theoretical calculations can model the initial protonation of the oxetane oxygen, followed by nucleophilic attack (e.g., by water) at one of the ring carbons. By calculating the activation energies for attack at the C2 and C4 positions, the regioselectivity of the ring-opening can be predicted. magtech.com.cn These studies involve locating the transition state for each step and confirming the reaction pathway using Intrinsic Reaction Coordinate (IRC) calculations. rsc.org Such computational insights are crucial for understanding the stability and reactivity of oxetane-containing compounds under various conditions. researchgate.net
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of this compound are primarily governed by the interplay between the strained four-membered oxetane ring and the adjacent ketone functional group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis: A key aspect of predicting reactivity involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized on the carbonyl carbon of the propanone group, making it the primary site for nucleophilic attack. The HOMO is likely to be associated with the oxygen atom of the oxetane ring, suggesting its potential role in reactions with electrophiles.
Electrostatic Potential (ESP) Mapping: An ESP map would likely show a region of high positive potential around the carbonyl carbon, reinforcing its susceptibility to nucleophilic attack. A region of negative potential would be centered on the carbonyl oxygen and the oxetane oxygen, indicating likely sites for protonation or interaction with Lewis acids.
Predicted Reactivity:
Nucleophilic Addition to the Carbonyl Group: This is a characteristic reaction of ketones. The reactivity of the carbonyl group in this compound is expected to be influenced by the electron-withdrawing nature of the adjacent oxetane ring.
Ring-Opening of the Oxetane: The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under acidic or nucleophilic conditions. beilstein-journals.orgnih.gov Theoretical studies on other oxetanes have shown that activation with a Lewis or Brønsted acid is often required for ring cleavage. researchgate.net The regioselectivity of the ring-opening would be a key point of investigation, with attack possible at either the C2 or C4 position of the oxetane. Strong nucleophiles tend to attack the less substituted carbon adjacent to the oxygen (C4), a process governed by steric effects. magtech.com.cn Conversely, under acidic conditions, the reaction may proceed via a more carbocation-like transition state, favoring nucleophilic attack at the more substituted carbon (C2), influenced by electronic effects. magtech.com.cn
Enolate Formation: Like other ketones, this compound can form an enolate in the presence of a suitable base. The acidity of the α-protons on the ethyl group will be a determining factor in the ease of enolate formation.
Predicted Selectivity: In reactions where both the carbonyl group and the oxetane ring can react, the selectivity will be highly dependent on the reaction conditions. For instance, under basic or neutral conditions with a strong nucleophile, addition to the carbonyl is likely to be the favored pathway. Under strongly acidic conditions, protonation of the oxetane oxygen followed by ring-opening could become a competitive or even the dominant pathway.
Table 1: Predicted Frontier Molecular Orbital Energies and Electrostatic Potential for this compound (Theoretical)
| Parameter | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | Low | Indicates moderate nucleophilicity, likely centered on the oxetane oxygen. |
| LUMO Energy | Low | Indicates high electrophilicity, centered on the carbonyl carbon. |
| ESP Minimum | Negative | Located on the carbonyl and oxetane oxygen atoms. |
| ESP Maximum | Positive | Located on the carbonyl carbon atom. |
Note: These are generalized predictions and actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound in various environments. Such simulations model the movement of atoms over time, offering a picture of the molecule's conformational flexibility and intermolecular interactions.
Conformational Analysis: MD simulations would reveal the preferred conformations of the molecule. The orientation of the propanone group relative to the oxetane ring is a key conformational feature. It is likely that the molecule exists in a dynamic equilibrium between several low-energy conformations. The puckering of the oxetane ring, though less pronounced than in cyclobutane, would also be observable in these simulations. beilstein-journals.orgnih.gov
Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can predict how the solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and the role of the solvent in mediating reactions. The polar carbonyl group and the ether oxygen of the oxetane would be expected to form hydrogen bonds with protic solvents.
Interaction with Biomolecules: In a biological context, MD simulations could be used to predict how this compound might interact with a protein binding site. The oxetane motif is of interest in medicinal chemistry as it can act as a hydrogen-bond acceptor and introduce conformational rigidity. acs.org
Structure-Reactivity Relationship Studies
Understanding the relationship between the structure of this compound and its reactivity is crucial for predicting its chemical behavior and designing related molecules with specific properties.
Influence of the Oxetane Ring on the Ketone: The four-membered ring is known to exert a significant influence on adjacent functional groups. The ring strain in the oxetane can affect the reactivity of the ketone. For cyclic ketones, ring strain is known to influence their photochemical reactivity and can lead to a preference for ring-opening pathways. researchgate.netrsc.org While the ketone in this compound is exocyclic, the strain of the adjacent ring could still play a role in its chemical properties. The inductive electron-withdrawing effect of the oxetane's oxygen atom can increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to a simple dialkyl ketone. nih.gov
Influence of the Propanone Group on the Oxetane: The propanone substituent at the 2-position of the oxetane ring will influence the ring's stability and reactivity. The presence of this group may affect the regioselectivity of ring-opening reactions. Computational studies on other substituted oxetanes have shown that the nature and position of substituents can significantly alter the activation energies for ring cleavage. researchgate.net
Table 2: Predicted Structure-Reactivity Descriptors for this compound (Theoretical)
| Descriptor | Predicted Trend | Rationale |
| Carbonyl Stretch Frequency (IR) | Higher than a simple ketone | The electron-withdrawing effect of the oxetane ring strengthens the C=O bond. |
| Ring Strain Energy | ~25.5 kcal/mol | Characteristic of an oxetane ring, predisposing it to ring-opening reactions. beilstein-journals.orgnih.gov |
| Dipole Moment | Significant | Due to the presence of two polar oxygen atoms. |
| pKa of α-protons | Slightly lower than a simple ketone | The inductive effect of the oxetane oxygen may slightly increase the acidity of the adjacent protons. |
Note: These are generalized predictions and actual values would require specific quantum chemical calculations.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled detail about the carbon-hydrogen framework.
The structural assignment of 1-(Oxetan-2-yl)propan-1-one (B6282816) is definitively achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment. The methylene (B1212753) protons of the ethyl group adjacent to the carbonyl would appear as a quartet, while the terminal methyl protons would present as a triplet. The protons on the oxetane (B1205548) ring would show more complex splitting patterns due to their diastereotopic nature and coupling to each other. Specifically, the proton at the C2 position, being adjacent to both the carbonyl group and the ring oxygen, would likely be the most downfield of the ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is the most deshielded and would appear at the lowest field. The carbons of the oxetane ring would have characteristic shifts, with the carbon atom bonded to the oxygen (C2 and C4) appearing at a lower field than the C3 carbon. The ethyl group carbons would also show distinct resonances.
2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the protons of the ethyl group and tracing the connectivity within the oxetane ring. An HSQC spectrum correlates each proton signal to its directly attached carbon, confirming the C-H framework of the molecule.
Illustrative ¹H and ¹³C NMR Data (Predicted)
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Carbonyl (C=O) | - | ~209 |
| Oxetane C2-H | Multiplet | ~78 |
| Oxetane C3-H₂ | Multiplet | ~25 |
| Oxetane C4-H₂ | Multiplet | ~68 |
| Methylene (-CH₂-CH₃) | Quartet | ~36 |
| Methyl (-CH₂-CH₃) | Triplet | ~8 |
Note: The predicted chemical shifts are based on general principles and data for structurally similar compounds.
While specific dynamic NMR studies on this compound are not extensively reported in the literature, this technique offers powerful capabilities for investigating the conformational dynamics of the oxetane ring. The four-membered ring is not planar and undergoes a puckering motion. Variable temperature NMR experiments could potentially be used to study the energy barrier of this ring-flipping process. Furthermore, if the compound participates in any chemical exchange processes, such as keto-enol tautomerism (though likely minor for a simple ketone), dynamic NMR could be utilized to probe the kinetics of such equilibria.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₆H₁₀O₂. The experimentally determined mass would be compared to the calculated exact mass, and a match within a few parts per million (ppm) would confirm the molecular formula.
Expected HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 115.0759 |
| [M+Na]⁺ | 137.0578 |
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules and radicals. Key fragmentation pathways could include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the oxetane ring, leading to the formation of an acylium ion (CH₃CH₂CO⁺) and an oxetanyl radical.
McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
Ring opening of the oxetane: The oxetane ring could undergo fragmentation, leading to the loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).
Predicted Key Fragments in EI-MS
| m/z | Possible Fragment Identity |
| 114 | [M]⁺• (Molecular Ion) |
| 85 | [M - C₂H₅]⁺ |
| 57 | [CH₃CH₂CO]⁺ |
| 57 | [C₃H₅O]⁺ (from oxetane ring fragmentation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1715 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons of the ethyl group and the oxetane ring, usually found in the 2850-3000 cm⁻¹ range. The characteristic C-O-C stretching of the oxetane ether linkage would be expected to appear in the fingerprint region, typically around 980-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch would also be visible in the Raman spectrum, non-polar bonds often give rise to stronger Raman signals. The C-C bond vibrations within the propyl chain and the oxetane ring would be readily observable. The symmetric breathing mode of the oxetane ring would also be expected to produce a characteristic Raman signal.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | ~1715 |
| C-H (sp³) | Stretch | 2850-3000 |
| C-O-C (Ether) | Stretch | 980-1150 |
| C-C | Stretch | 800-1200 |
Vibrational Modes and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. The analysis of the vibrational spectrum would reveal characteristic stretching and bending frequencies of its functional groups. The most prominent of these would be the carbonyl (C=O) stretch, which is highly sensitive to its local chemical environment. The position of the C=O stretching band can provide insights into the electronic effects of the adjacent oxetane ring.
Furthermore, the vibrational modes of the oxetane ring itself, including ring puckering and C-O-C stretching frequencies, would be identifiable in the fingerprint region of the spectrum. While specific experimental data on the vibrational frequencies for this compound are not widely available in the current literature, theoretical calculations using computational chemistry methods could predict these modes.
Intermolecular interactions, particularly hydrogen bonding, can significantly influence the vibrational frequencies. Although this compound does not possess traditional hydrogen bond donors, the oxygen atoms of the carbonyl group and the oxetane ring can act as hydrogen bond acceptors. In protic solvents or in the presence of other hydrogen bond donors, shifts in the C=O and C-O-C stretching frequencies would be expected. These shifts can be quantified to understand the strength and nature of such interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.
The successful application of this technique hinges on the ability to grow a single crystal of high quality. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
For this compound, a crystallographic study would definitively establish the planarity of the carbonyl group and the conformation of the four-membered oxetane ring, which is known to exhibit a puckered conformation. Furthermore, the crystal packing arrangement would reveal any significant intermolecular interactions, such as dipole-dipole interactions or weak C-H···O contacts, that govern the solid-state architecture. As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful hyphenated techniques that combine the separation capabilities of chromatography with the identification power of mass spectrometry.
In a GC-MS analysis, the compound would be vaporized and separated from other volatile components based on its boiling point and interactions with the stationary phase of the GC column. The eluted compound would then be ionized and fragmented in the mass spectrometer, yielding a characteristic mass spectrum. The molecular ion peak would confirm the molecular weight of the compound, and the fragmentation pattern would provide structural information, aiding in its unequivocal identification.
For less volatile or thermally labile samples, LC-MS would be the method of choice. The compound would be separated on a high-performance liquid chromatography (HPLC) column, and the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS that can generate a protonated molecule or other adducts, confirming the molecular weight.
While specific retention times and detailed mass spectral fragmentation data for this compound are not extensively documented, the expected molecular ion peak would correspond to its molecular weight.
Table 1: Mass Spectrometry Data for this compound
| Ion | m/z (expected) |
| [M+H]⁺ | 115.0759 |
This table is based on the calculated exact mass of the protonated molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
This compound possesses a stereocenter at the C2 position of the oxetane ring, and therefore exists as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a vital technique for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.
Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This property allows for the determination of the enantiomeric excess (ee) of a non-racemic mixture. By comparing the CD spectrum of a sample to that of an enantiomerically pure standard, the relative amounts of the two enantiomers can be quantified.
The CD spectrum is sensitive to the conformation of the molecule and the electronic transitions of its chromophores. The carbonyl group in this compound is the primary chromophore, and its n→π* and π→π* transitions would give rise to characteristic CD signals. The sign and magnitude of these signals (Cotton effects) would be dependent on the absolute configuration of the stereocenter.
Currently, there is no published literature detailing the chiroptical properties or the determination of enantiomeric excess for this compound using circular dichroism.
Applications of 1 Oxetan 2 Yl Propan 1 One in Academic and Materials Research
A Versatile Synthetic Building Block in Organic Chemistry: A Role Yet to be Defined
The utility of a molecule as a synthetic building block is established through its successful incorporation into larger, more complex structures. For 1-(Oxetan-2-yl)propan-1-one (B6282816), the potential for such applications can be inferred from its constituent functional groups—an oxetane (B1205548) ring and a ketone. However, without concrete examples in the literature, its specific utility remains theoretical.
Precursor to Diverse Heterocyclic Systems: An Untapped Potential
The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. The strained oxetane ring, in principle, could undergo ring-opening reactions with various nucleophiles to introduce a 3-hydroxypropyl moiety, which could then be further manipulated to form a variety of heterocyclic systems. Similarly, the ketone functionality offers a reactive handle for condensation and cyclization reactions. Nevertheless, there are no published reports of this compound being used as a precursor for the synthesis of any specific heterocyclic systems.
Intermediates in Complex Molecule Synthesis: An Uncharted Path
The journey of a starting material to a complex target molecule is often documented through multi-step synthetic sequences. While oxetanes, in general, are recognized as valuable intermediates in the synthesis of natural products and pharmaceuticals, there is no evidence to suggest that this compound has been employed as an intermediate in the synthesis of any complex molecules to date.
In Polymer Science and Materials Chemistry: A Monomer in Waiting
The field of polymer science continually seeks novel monomers to create materials with unique properties. The strained nature of the oxetane ring makes it a suitable candidate for ring-opening polymerization (ROP), a process that can lead to the formation of polyethers.
Monomers for Ring-Opening Polymerization (ROP): A Hypothetical Application
In theory, the oxetane ring of this compound could be opened under cationic or anionic conditions to yield a polymer. The pendant propionyl group would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and crystallinity. However, no studies have been published that describe the ring-opening polymerization of this specific monomer.
Synthesis of Advanced Polymeric Materials: A Future Prospect
The development of advanced polymeric materials often relies on the use of functionalized monomers. The ketone group in this compound could potentially be modified post-polymerization to introduce new functionalities, leading to materials with tailored properties for specific applications. This, however, remains a speculative possibility in the absence of any experimental data.
As a Probe for Mechanistic Studies: An Unexplored Tool
Understanding the intricate details of chemical reactions is fundamental to advancing the field of chemistry. Molecules with unique structural features are sometimes used as probes to elucidate reaction mechanisms. The combination of a strained ring and a reactive ketone in this compound could, in principle, make it a useful tool for studying certain reaction pathways. At present, there is no indication in the scientific literature of it being used for such purposes.
Investigating Ring Strain and Conformational Effects
The inherent ring strain of the four-membered oxetane ring in this compound significantly influences its chemical reactivity and physical properties. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees. beilstein-journals.org The introduction of a propanoyl substituent at the C2 position further modulates these effects and introduces specific conformational preferences that are of great interest in academic research.
The interplay between the ring strain and the electronic effects of the carbonyl group in the propanoyl substituent is a key area of investigation. The electron-withdrawing nature of the carbonyl group can influence the bond lengths and angles within the oxetane ring, potentially affecting its stability and reactivity. nih.gov Researchers can utilize this molecule to study how these subtle structural changes translate to differences in chemical behavior.
Table 1: Comparative Bond Angles and Strain Energies of Cyclic Ethers
| Cyclic Ether | Ring Size | Approximate C-O-C Bond Angle (°) | Approximate Ring Strain (kcal/mol) |
|---|---|---|---|
| Oxirane | 3 | 60 | 27.3 |
| Oxetane | 4 | 90.2 | 25.5 |
| Tetrahydrofuran | 5 | 108 | 5.6 |
| Tetrahydropyran | 6 | 111 | 1.5 |
This table presents generalized data for the parent, unsubstituted cyclic ethers to illustrate the trend in ring strain. beilstein-journals.org
Elucidating Novel Reaction Pathways
The strained nature of the oxetane ring in this compound makes it susceptible to ring-opening reactions under various conditions, providing a fertile ground for the elucidation of novel reaction pathways. acs.orgmagtech.com.cn The presence of the ketone functionality at the 2-position introduces additional reactivity and can direct the outcome of these reactions.
Ring-opening of oxetanes can be initiated by nucleophiles, electrophiles, or Lewis acids. magtech.com.cn In the case of this compound, the carbonyl group can be targeted by nucleophiles, which may be followed by or compete with the ring-opening of the oxetane. Conversely, the oxygen atom of the oxetane can be protonated or coordinated to a Lewis acid, activating the ring for nucleophilic attack. The regioselectivity of the ring-opening is a subject of intense study, as attack can occur at either the C2 or C4 position. magtech.com.cn The electronic and steric influence of the propanoyl group at C2 plays a crucial role in determining the site of nucleophilic attack.
Furthermore, the ketone functionality allows for a range of transformations, such as reductions, oxidations, and additions, which can be studied in the context of the strained oxetane ring. The proximity of the carbonyl group to the strained ether may lead to unexpected intramolecular reactions and rearrangements, offering opportunities to discover new synthetic methodologies. nih.gov For instance, reactions that proceed through radical intermediates or transition metal catalysis can unveil unique reactivity patterns not observed in simpler, unstrained systems. magtech.com.cn
Role as a Chemical Probe for Exploring Chemical Space
In medicinal chemistry and drug discovery, the exploration of novel chemical space is crucial for identifying new bioactive molecules. nih.gov Oxetanes have emerged as valuable building blocks in this endeavor, often used as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups. acs.orgnih.govacs.org this compound, with its defined three-dimensional structure and dual functionality, serves as an excellent chemical probe for exploring this new chemical space.
The rigid and puckered nature of the oxetane ring introduces a well-defined spatial arrangement of its substituents, which can be advantageous for binding to biological targets. acs.org By incorporating the this compound motif into larger molecules, chemists can systematically probe the steric and electronic requirements of a binding pocket. The ability to modify both the oxetane ring (e.g., through ring-opening) and the propanoyl side chain allows for the generation of a diverse library of compounds from a single precursor.
The oxetane moiety is known to influence key physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. acs.orgacs.org By studying the properties of derivatives of this compound, researchers can gain a better understanding of how this particular oxetane substitution pattern affects these drug-like properties. This knowledge is invaluable for the rational design of new therapeutic agents with improved pharmacokinetic profiles. For example, the polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, a feature that can be exploited in the design of enzyme inhibitors or receptor ligands. acs.org
An exploration of "this compound" reveals significant potential for future research and development across various fields of chemistry. This article delves into prospective research directions, focusing on synthetic methodologies, reactivity, catalytic applications, material science, and computational design centered around this specific chemical entity.
Future Research Directions and Unexplored Avenues
The unique structural characteristics of 1-(Oxetan-2-yl)propan-1-one (B6282816), featuring a strained oxetane (B1205548) ring adjacent to a ketone functional group, present a compelling platform for future chemical exploration. The inherent ring strain and the reactivity of the carbonyl group offer numerous opportunities for novel synthetic transformations and the development of advanced materials.
Q & A
Q. Basic
- NMR : Analyze - and -NMR spectra for characteristic oxetane protons (δ 4.5–5.0 ppm, multiplet) and carbonyl carbon (δ 205–210 ppm).
- IR : Confirm the ketone group via a strong C=O stretch at ~1700 cm⁻¹.
- Mass Spectrometry : Verify molecular ion peaks (M⁺ at m/z 128) and fragmentation patterns (e.g., loss of oxetane ring).
Cross-referencing with PubChem data (InChIKey: AIDPAFBRBBMNEH-UHFFFAOYSA-N) ensures consistency .
What advanced strategies resolve contradictions between computational and experimental spectroscopic data for this compound?
Advanced
Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts, adjusting for solvent models (e.g., PCM).
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond angles or torsional strain within the oxetane ring .
- Dynamic NMR : Probe ring puckering or rotational barriers at variable temperatures .
How does the oxetane ring influence the compound’s reactivity in nucleophilic additions or redox reactions?
Advanced
The oxetane’s ring strain (≈27 kcal/mol) enhances electrophilicity at the ketone carbonyl, accelerating nucleophilic additions (e.g., Grignard reagents). However, competing ring-opening reactions may occur under strong nucleophiles (e.g., LiAlH₄). Redox studies show the oxetane stabilizes radical intermediates during reductions, as evidenced by ESR spectroscopy. Controlled conditions (low temperature, anhydrous solvents) minimize side reactions .
What methodologies are used to assess the compound’s bioactivity in drug discovery pipelines?
Q. Advanced
- In Vitro Assays : Screen for kinase inhibition or receptor binding (e.g., GLP-1 receptor) using fluorescence polarization or SPR.
- Molecular Docking : Model interactions with target proteins (e.g., PDB ID: 8MQ) to predict binding affinity.
- ADMET Profiling : Evaluate metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models).
The oxetane’s metabolic resistance and polarity make it a promising scaffold for CNS-active drugs .
How can researchers address challenges in crystallizing this compound for structural studies?
Q. Advanced
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.
- Cryocooling : Stabilize crystals at 100 K to mitigate thermal motion artifacts.
- SHELXL Refinement : Apply TWIN and HKLF5 commands to handle twinning or disorder in the oxetane ring .
What are the best practices for reporting synthetic and analytical data in publications?
Q. Methodological Guidelines
- Experimental Section : Detail reaction conditions (solvent, temperature, equivalents) and purification steps (e.g., column chromatography, Rf values).
- Supporting Information : Include raw spectral data (NMR, IR) and crystallographic CIF files.
- Citations : Reference SHELX programs for crystallography and PubChem for spectroscopic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
